Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 2-methoxyphenylboronic acid with a suitable pyrrole derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making this method efficient and widely used in organic synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrrole compounds.
Scientific Research Applications
Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate is unique due to its specific structural features and the presence of both methoxyphenyl and pyrrole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Biological Activity
Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a methoxyphenyl group and a carboxylate ester. Its molecular formula is C12H13NO3, and it has a molecular weight of approximately 219.24 g/mol. The unique structure of this compound contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including:
- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values indicating potent activity against both methicillin-resistant (MRSA) and methicillin-susceptible strains.
- Escherichia coli : Demonstrated moderate antibacterial effects.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Methicillin-resistant S. aureus | 0.125 | |
Methicillin-susceptible S. aureus | 0.25 | |
E. coli | 1.0 |
Anticancer Activity
Studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Anticancer Evaluation
In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- A significant reduction in cell viability (up to 70% at 50 µM concentration).
- Induction of apoptosis as evidenced by increased caspase activity.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Signaling Modulation : It may affect signaling pathways related to apoptosis and cell cycle regulation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Derivatives can be synthesized by modifying the methoxy group or the carboxylate moiety to enhance biological activity.
Table 2: Synthetic Pathways for this compound
Step Description | Reagents/Conditions | Yield (%) |
---|---|---|
Formation of Pyrrole Ring | Condensation reaction | 65 |
Esterification | Methyl iodide in the presence of base | 70 |
Research Findings
Recent studies have expanded on the biological potential of this compound, highlighting its role as a lead compound for developing new therapeutic agents. The exploration of structure-activity relationships (SAR) has led to the identification of more potent derivatives with improved selectivity and reduced toxicity.
Properties
IUPAC Name |
methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)17-2/h3-8,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAXQDNNJDMVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CNC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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